molecular formula C15H21BFNO3 B13682872 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide

Cat. No.: B13682872
M. Wt: 293.14 g/mol
InChI Key: OCCPTDOROMORKY-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide is a complex organic compound that features a boronic ester group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic ester group through a reaction between a fluorinated aromatic compound and a boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group would yield a boronic acid, while substitution of the fluorine atom could yield a variety of substituted aromatic compounds.

Scientific Research Applications

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorinated aromatic ring can enhance the compound’s binding affinity to specific molecular targets due to the strong electronegativity of fluorine, which can influence the compound’s electronic properties and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide is unique due to the presence of both a boronic ester group and an N-methylacetamide group, which can provide distinct reactivity and interaction profiles compared to other similar compounds. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C15H21BFNO3

Molecular Weight

293.14 g/mol

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylacetamide

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(19)18-5/h6-8H,9H2,1-5H3,(H,18,19)

InChI Key

OCCPTDOROMORKY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)NC)F

Origin of Product

United States

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